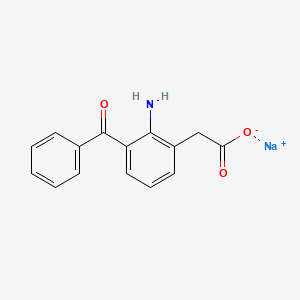

Amfenac sodium

Beschreibung

Contextualization within Non-Steroidal Anti-Inflammatory Drug Research

Non-steroidal anti-inflammatory drugs are a class of compounds that exert analgesic, anti-inflammatory, and antipyretic effects. nih.gov Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostanoids like prostaglandins (B1171923) from arachidonic acid. nih.govwikipedia.org Prostaglandins are key mediators of inflammation and pain. google.com

Amfenac (B1665970), chemically known as (2-Amino-3-benzoylphenyl)acetic acid, is classified as a phenylacetic acid derivative within the NSAID family. nih.govwikipedia.org Its anti-inflammatory effects stem from its ability to reduce prostaglandin (B15479496) synthesis through the inhibition of COX activity. Scientific inquiry has established that amfenac inhibits both major isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. europa.euresearchgate.netdrugbank.com While COX-1 is typically associated with homeostatic functions, COX-2 is inducible and more directly involved in the inflammatory response. nih.gov Research indicates that amfenac is a potent inhibitor of both isoforms, with some studies suggesting a greater potency for COX-2. europa.eucapes.gov.br

In comparative in vitro studies, the inhibitory activity of amfenac on human COX enzymes has been quantified and compared with other common NSAIDs. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

|---|---|---|

| Amfenac | 15.3 | 20.4 |

| Bromfenac | 5.56 | 7.45 |

| Diclofenac (B195802) | 55.5 | 30.7 |

| Ketorolac (B1673617) | Data Not Available in Sources | Data Not Available in Sources |

Data derived from a study on human-derived COX-1 and COX-2. researchgate.net

Historical Perspectives on Amfenac and its Prodrugs in Scientific Inquiry

The investigation into amfenac's properties dates back several decades, with early studies in the late 1980s characterizing its potent analgesic effects in animal models, noting its peripheral site of action. nih.gov A significant evolution in the scientific inquiry surrounding amfenac came with the application of the prodrug concept. A prodrug is an inactive or less active molecule that is converted into the active drug within the body through a metabolic process. nih.govnih.gov This approach is often used to improve a drug's physicochemical or pharmacokinetic properties.

In the context of amfenac, the most notable prodrug is nepafenac (B1678188). researchgate.net Nepafenac was specifically designed to enhance the penetration of the active compound, particularly through the cornea for ophthalmic applications. google.comresearchgate.net As an uncharged amide prodrug, nepafenac exhibits a high rate of corneal penetration. europa.eu Following administration, it is rapidly converted by intraocular hydrolases into its active metabolite, amfenac. google.comeuropa.eudrugbank.com This bioactivation allows for targeted delivery of the potent NSAID within ocular tissues. researchgate.net

The development of nepafenac culminated in its approval by the U.S. Food and Drug Administration (FDA) in 2005 as an ophthalmic suspension, primarily for managing pain and inflammation associated with cataract surgery. google.comnih.gov This regulatory milestone underscored the success of the prodrug strategy and brought further academic attention to amfenac as the active therapeutic agent. Subsequent research has focused on comparing the bioavailability and efficacy of topically applied nepafenac (and its conversion to amfenac) against other ophthalmic NSAIDs like ketorolac and diclofenac, particularly in the context of inhibiting retinal angiogenesis and managing postoperative inflammation. nih.govnih.gov

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

61941-56-8 |

|---|---|

Molekularformel |

C15H13NNaO3 |

Molekulargewicht |

278.26 g/mol |

IUPAC-Name |

sodium;2-(2-amino-3-benzoylphenyl)acetate |

InChI |

InChI=1S/C15H13NO3.Na/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;/h1-8H,9,16H2,(H,17,18); |

InChI-Schlüssel |

QRYDDDQWSURCQI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

61941-56-8 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

51579-82-9 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |

Herkunft des Produkts |

United States |

Mechanistic Foundations of Amfenac Sodium Pharmacodynamics

Cyclooxygenase (COX) Enzyme Inhibition Profile

The primary mechanism of action for Amfenac (B1665970) sodium, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.

Differential Inhibition of COX-1 versus COX-2 Isoforms

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation. In contrast, the expression of COX-2 is induced at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.

Amfenac sodium exhibits a preferential inhibition of COX-2 over COX-1. The inhibitory potency of a drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. For this compound, the IC50 values for COX-1 and COX-2 have been reported to be 250 nM and 150 nM, respectively. nih.govnih.gov This indicates a stronger inhibitory effect on COX-2.

The selectivity of an NSAID for COX-2 over COX-1 is a crucial determinant of its side-effect profile. By preferentially inhibiting COX-2, this compound can effectively reduce inflammation while potentially having a lower propensity for the gastrointestinal side effects associated with the inhibition of the protective functions of COX-1.

Table 1: In Vitro Inhibitory Activity of this compound against COX-1 and COX-2

| Enzyme Isoform | IC50 (nM) |

| COX-1 | 250 nih.govnih.gov |

| COX-2 | 150 nih.govnih.gov |

Competitive Binding with Arachidonic Acid

NSAIDs, including this compound, typically function as competitive inhibitors of the COX enzymes. This means that they bind to the active site of the enzyme, the same site where the natural substrate, arachidonic acid, would normally bind. By occupying this site, this compound prevents arachidonic acid from being converted into prostaglandins.

The competitive nature of this inhibition is a fundamental aspect of its mechanism. The degree of inhibition is dependent on the relative concentrations of this compound and arachidonic acid. While the general principle of competitive inhibition with arachidonic acid applies to Amfenac as an NSAID, specific kinetic studies detailing the binding affinity (Ki) and competitive interaction of this compound with arachidonic acid at the COX active site are not extensively detailed in the currently available scientific literature.

Time-Dependent Inactivation of Cyclooxygenase Enzymes

Some NSAIDs exhibit time-dependent inhibition of COX enzymes, which can be a slow, tight-binding process leading to a more prolonged inhibitory effect. nih.gov This type of inhibition often involves a two-step process: an initial reversible binding followed by a slower conformational change that results in a more stable enzyme-inhibitor complex. nih.gov

While time-dependent inactivation is a known characteristic of some NSAIDs, specific research detailing the kinetics of time-dependent inactivation of either COX-1 or COX-2 by this compound is not well-documented in the public domain. Therefore, it is unclear if this compound acts as a time-dependent inhibitor or a rapidly reversible inhibitor.

Prostaglandin (B15479496) Biosynthesis Pathway Modulation

By inhibiting the COX enzymes, this compound directly modulates the prostaglandin biosynthesis pathway. The conversion of arachidonic acid by COX enzymes is the rate-limiting step in the production of various prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever.

The inhibition of COX-2 by this compound leads to a significant reduction in the synthesis of PGE2 at inflammatory sites. This reduction in PGE2 levels is a primary contributor to the analgesic and anti-inflammatory effects of the drug. While the general effect of NSAIDs on reducing prostaglandin synthesis is well-established, detailed studies quantifying the specific impact of this compound on the broader spectrum of prostaglandins and other eicosanoids are limited.

Contributions to Other Inflammatory Pathways

Beyond its direct effects on prostaglandin synthesis, this compound also appears to influence other aspects of the inflammatory cascade.

Stabilization of Lysosomal Enzymes

The role of NSAIDs in stabilizing lysosomal membranes is a recognized, albeit complex, aspect of their anti-inflammatory action. The release of lysosomal enzymes from phagocytic cells into the extracellular space can contribute significantly to tissue damage and the perpetuation of inflammatory responses. phytopharmajournal.commdpi.com Stabilization of these membranes is therefore considered a mechanism for limiting inflammation. phytopharmajournal.comnih.gov

While extensive research directly detailing the lysosomal stabilization properties of amfenac is limited, some studies provide pertinent insights. General mechanisms for NSAIDs may include the inhibition of lysosomal enzyme release. medscape.comscribd.com More specifically, in a study involving cultured retinal pigment epithelial (ARPE-19) cells exposed to blue light irradiation, amfenac was shown to modulate lysosomal membrane leakage. researchgate.net This suggests a protective effect on lysosomal integrity under conditions of oxidative stress. Reactive oxygen species are known to cause significant damage to the lysosomal membrane, leading to the breakdown of cellular components. dokumen.pub The analogy between the erythrocyte membrane and the lysosomal membrane is often used in in-vitro anti-inflammatory assays, where the stabilization of red blood cells against lysis is indicative of potential lysosomal membrane stabilization. mdpi.comnih.gov

Effects on Cellular Proliferation and Nitric Oxide Production

Amfenac has demonstrated significant effects on both cellular proliferation and the production of nitric oxide, a key signaling molecule in various physiological and pathological processes.

Cellular Proliferation:

Research has consistently shown that amfenac inhibits cellular proliferation in various cell types. This anti-proliferative effect is a key component of its therapeutic action, particularly in conditions characterized by abnormal cell growth, such as neovascularization.

In one study, amfenac dose-dependently inhibited vascular endothelial growth factor (VEGF)-induced proliferation of human retinal microvascular endothelial cells (HRMEC). nih.gov This finding is critical, as endothelial cell proliferation is a fundamental step in angiogenesis. The inhibition of proliferation was significant and suggests a COX-2-dependent mechanism. nih.gov Further research on human uveal melanoma cell lines demonstrated that amfenac inhibited the proliferation of all tested cell lines by 20-22%. nih.gov

| Amfenac Concentration | Inhibition of Proliferation (%) | Reference |

|---|---|---|

| Dose-dependent | Significant inhibition | nih.gov |

Nitric Oxide Production:

The influence of amfenac on nitric oxide (NO) production is multifaceted and appears to be dependent on the specific cellular context and stimuli. NO is synthesized by nitric oxide synthase (NOS) enzymes, which exist in several isoforms, including endothelial NOS (eNOS) and inducible NOS (iNOS).

As a COX inhibitor, amfenac can indirectly influence NO production. Prostaglandins, the products of COX activity, can stimulate eNOS, leading to NO production. nih.gov Therefore, by inhibiting prostaglandin synthesis, amfenac could theoretically reduce eNOS-mediated NO production. However, experimental findings present a more nuanced picture. In a study on diabetic rats, topical treatment with nepafenac (B1678188) (which converts to amfenac) did not affect the diabetes-induced increase in NO production. diabetesjournals.org

Conversely, in a different experimental model, amfenac was found to have the opposite effect. When added to the conditioned medium from uveal melanoma cell lines, amfenac led to an increase in nitric oxide production by macrophages. nih.gov This effect was observed with medium from both COX-2 transfected and non-transfected cell lines, suggesting a potential COX-2-independent mechanism of action. nih.gov Further complicating the picture, amfenac-d5 (B12388588) sodium, a labeled variant, has been associated with an IC50 value of 2.19 μM for inhibiting inducible nitric oxide synthase (iNOS). medchemexpress.com

| Experimental Model | Effect on NO Production | Reference |

|---|---|---|

| Diabetic rat retina | No effect on increased NO production | diabetesjournals.org |

| Macrophages exposed to uveal melanoma cell conditioned medium | Increased NO production | nih.gov |

| In vitro iNOS inhibition (Amfenac-d5) | Inhibition (IC50 = 2.19 μM) | medchemexpress.com |

These divergent findings underscore the complexity of amfenac's interaction with the nitric oxide signaling pathway, indicating that its effects are highly dependent on the specific biological environment.

Preclinical Pharmacological Investigations of Amfenac Sodium

In Vitro Studies on Enzyme and Cellular Activity

In vitro studies have been crucial in characterizing the enzymatic and cellular effects of Amfenac (B1665970), providing a foundational understanding of its anti-inflammatory properties.

A primary mechanism for the therapeutic action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. researchgate.net COX-1 is constitutively expressed in many tissues and is involved in physiological functions, whereas COX-2 is an inducible isoform primarily found at sites of inflammation. medchemexpress.com Amfenac has been identified as a potent inhibitor of the COX-2 enzyme. nih.govnih.gov

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. Studies determining the cyclooxygenase inhibitory activity of Amfenac (the active metabolite of Nepafenac) using human-derived COX-1 and COX-2 have been conducted. mdpi.com The selectivity of an NSAID for COX-2 over COX-1 is often expressed as a ratio of their respective IC50 values. nih.gov

Table 1: IC50 Values of Amfenac for COX-1 and COX-2 This table presents the half-maximal inhibitory concentrations (IC50) for Amfenac against COX-1 and COX-2 enzymes as determined in in vitro assays.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) |

| Amfenac | 110 | 1.9 |

Data sourced from studies on human-derived cyclooxygenase enzymes. The lower IC50 value for COX-2 indicates a higher potency of inhibition for this isoform.

The in vitro potency of Amfenac has been compared to that of other NSAIDs to better understand its relative pharmacological activity. Such comparisons typically involve assessing the IC50 values for COX-1 and COX-2 inhibition across a panel of drugs. In studies comparing Amfenac with other NSAIDs like Diclofenac (B195802) and Bromfenac, Amfenac demonstrated potent COX-2 inhibitory activity. mdpi.com

Diclofenac is recognized as the most potent inhibitor of COX-2 activity in induced fibroblasts when compared to indomethacin, ketoprofen, and ketorolac (B1673617). nih.govscielo.br The selectivity for COX-2 is a key differentiator among NSAIDs, with some, like Diclofenac, showing a preference for COX-2, while others, such as ibuprofen (B1674241), are less selective. nih.govfao.org

Table 2: Comparative In Vitro COX Inhibition of Amfenac and Other NSAIDs This table provides a comparison of the half-maximal inhibitory concentrations (IC50) for Amfenac, Diclofenac, and Bromfenac against COX-1 and COX-2 enzymes.

| NSAID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-1/COX-2 Selectivity Ratio |

| Amfenac | 110 | 1.9 | 57.9 |

| Diclofenac | 4.1 | 1.5 | 2.7 |

| Bromfenac | 49 | 0.9 | 54.4 |

| Ketorolac | 1.7 | 45 | 0.04 |

Data compiled from comparative in vitro studies. The selectivity ratio is calculated by dividing the COX-1 IC50 by the COX-2 IC50. A higher ratio indicates greater selectivity for COX-2.

Beta-glucuronidase is a lysosomal enzyme that is released from neutrophils during inflammation. Its inhibition is considered a potential mechanism for the anti-inflammatory effects of certain drugs. Research has shown that Amfenac sodium hydrate (B1144303) can inhibit the release of β-glucuronidase. In one study, a concentration of 5x10⁻⁴ M of this compound hydrate was found to inhibit the release of this enzyme by 35.3% and 16.3% in the presence of 10⁻⁸ M and 10⁻⁷ M of the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (FMLP), respectively. nih.gov

Polymorphonuclear leukocytes (PMNs), or neutrophils, play a central role in the acute inflammatory response, and their aggregation is a key step in this process. The ability of an agent to modulate PMN aggregation can contribute to its anti-inflammatory profile. Studies have demonstrated that this compound hydrate can inhibit the aggregation of PMNs. Specifically, a 10⁻⁴ M concentration of this compound hydrate resulted in a 28.3% inhibition of PMN aggregation when incubated for 16 minutes with 10⁻⁸ M FMLP. nih.gov

In Vivo Anti-Inflammatory and Analgesic Efficacy in Animal Models

In vivo animal models are essential for evaluating the anti-inflammatory and analgesic effects of a compound in a whole biological system, providing insights that complement in vitro findings.

The carrageenan-induced pleurisy, or pleural effusion, model in rodents is a well-established and widely used assay for screening acute anti-inflammatory drugs. The intrapleural injection of carrageenan, a phlogistic agent, elicits an acute inflammatory response characterized by the accumulation of exudate (pleural effusion) and the migration of leukocytes, primarily neutrophils, into the pleural cavity. nih.gov The volume of the exudate and the number of inflammatory cells are quantifiable parameters used to assess the efficacy of an anti-inflammatory agent. While this model is standard for evaluating NSAIDs, specific studies detailing the effects of this compound in the carrageenan-induced pleural effusion model were not identified in the performed literature search. However, the potent analgesic effect of this compound has been demonstrated in other in vivo models, such as the bradykinin-induced flexor reflex in rats, where it was found to be a highly potent analgesic. mdpi.com

Models of Chronic Inflammation (e.g., Adjuvant-Induced Arthritis)

This compound has been investigated for its potential in treating chronic inflammatory conditions, with clinical use approved in some markets for ailments like rheumatoid arthritis. nih.govncats.io Preclinical evaluation of anti-inflammatory agents for such conditions often utilizes the adjuvant-induced arthritis (AIA) model in rodents, typically rats. patsnap.comnjppp.com This model is considered highly relevant to human rheumatoid arthritis as it shares many pathological similarities, including synovial inflammation, pannus formation, and bone and cartilage destruction. patsnap.comd-nb.info

The AIA model is induced by a single injection of Freund's Complete Adjuvant (FCA), which contains heat-killed Mycobacterium tuberculosis, into the paw or base of the tail. d-nb.info This initiates a cell-mediated immune response that leads to a systemic disease characterized by chronic inflammation of the joints, typically developing over a period of several days to weeks. njppp.comd-nb.info Assessment in this model involves monitoring parameters such as paw swelling, arthritis scores based on clinical signs, and histopathological examination of the joints to evaluate synovial hyperplasia, inflammatory cell infiltration, and tissue erosion. njppp.comd-nb.infoneurofit.com While amfenac is used clinically for rheumatoid arthritis, specific preclinical data on its effects within the adjuvant-induced arthritis model were not available in the reviewed literature. However, studies on other non-steroidal anti-inflammatory drugs (NSAIDs) in the AIA model show that early treatment can be beneficial in preventing structural damage to the joints. njppp.com

Assessment of Nociceptive Responses (e.g., Randall-Selitto Assay, Acetylcholine-Induced Abdominal Constriction)

The analgesic properties of this compound have been evaluated in various preclinical models designed to assess nociceptive responses. These tests are crucial for determining the pain-relieving efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).

The Randall-Selitto assay is a classic method used to measure sensitivity to mechanical pain. nih.govanimalab.eu The test involves applying a uniformly increasing mechanical pressure to an animal's paw, often after inflammation has been induced. neurofit.companlab.com The endpoint is the force at which the animal withdraws its paw, indicating the pain threshold. panlab.com This model is effective for screening analgesic compounds and can distinguish between different classes of analgesics. nih.gov

Another common model is the acetylcholine-induced abdominal constriction (writhing) test . In this assay, an intraperitoneal injection of an irritant like acetylcholine (B1216132) or acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. nih.govresearchgate.netresearcher.life The analgesic effect of a compound is quantified by its ability to reduce the number of writhes compared to a control group. nih.gov This test is particularly sensitive to NSAIDs whose mechanism of action involves the inhibition of prostaglandin (B15479496) biosynthesis, as prostaglandins (B1171923) are key mediators of the inflammatory pain response triggered by the chemical irritant. nih.govresearchgate.net

A study investigating the analgesic action of this compound utilized a bradykinin-induced flexor reflex model in rats, which is another measure of nociception. Bradykinin, a potent pain-producing substance, was infused into an artery, and the resulting reflex was measured. Oral administration of this compound potently suppressed this reflex. Its effect was found to be more potent than other NSAIDs tested. nih.gov

Table 1: Comparative Potency of this compound in a Nociceptive Model This table is based on data from a study on bradykinin-induced flexor reflexes in rats.

| Compound | Relative Potency |

|---|---|

| This compound | Most Potent |

| Floctafenine | Less Potent than Amfenac |

| Loxoprofen | Less Potent than Floctafenine |

| Piroxicam | Much Less Potent than Loxoprofen |

| Emorfazone | Similar Potency to Piroxicam |

| Mefenamic Acid | Less Potent than Emorfazone |

The study concluded that this compound exhibits a powerful peripheral analgesic effect, comparable in potency to morphine in this specific reflex model. nih.gov

Research on Ocular Pharmacodynamics in Animal Models

Amfenac is the active metabolite of the ophthalmic pro-drug nepafenac (B1678188). ncats.iomedchemexpress.com Following topical administration, nepafenac penetrates the cornea and is rapidly converted by intraocular hydrolases into amfenac in tissues like the iris, ciliary body, retina, and choroid. ncats.ionih.gov This bioactivation at the target site is crucial for its pharmacological effects in the posterior segment of the eye. ncats.io

Prostaglandin Synthesis Inhibition in Ocular Tissues

A primary mechanism of amfenac's anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs). nih.govijpras.com Amfenac is a potent inhibitor of both COX-1 and COX-2. ncats.io In animal models, the administration of its parent compound, nepafenac, leads to significant suppression of prostaglandin E2 (PGE2) synthesis in the retina and choroid. ncats.ionih.gov This ability to reduce prostaglandin levels in the posterior segment is a key feature, as PGs are major mediators of ocular inflammation and contribute to processes like vasodilation and increased vascular permeability. ncats.ionih.gov Studies measuring vitreous drug levels in patients have detected amfenac in the vitreous humor following topical administration of nepafenac. medchemexpress.com

Inhibition of Blood-Retinal Barrier Breakdown

The blood-retinal barrier (BRB) is a critical physiological barrier that regulates the passage of fluid and molecules into the retina, and its breakdown is a hallmark of many inflammatory and vasoproliferative retinal diseases. animalab.euijpsr.com Prostaglandins are known to disrupt this barrier, leading to vascular leakage. nih.gov By inhibiting prostaglandin synthesis, amfenac helps to maintain the integrity of the BRB. nih.gov Preclinical studies have demonstrated that topical administration of nepafenac, which is converted to amfenac in the eye, significantly inhibits prostaglandin-mediated breakdown of the BRB and the associated leakage of proteins into the vitreous. ncats.ionih.gov This effect helps to reduce retinal edema, a common consequence of posterior segment inflammation. ncats.io

Anti-angiogenic Effects in Retinal Neovascularization Models (e.g., Oxygen-Induced Retinopathy, Laser-Induced Choroidal Neovascularization)

Amfenac has demonstrated significant anti-angiogenic effects in key animal models of retinal neovascularization. In the oxygen-induced retinopathy (OIR) model in rats, a standard for studying ischemia-induced retinal neovascularization, intravitreal injection of amfenac significantly reduced the formation of new, abnormal blood vessels. nih.govnih.gov Similarly, its parent drug, nepafenac, has been shown to inhibit posterior segment neovascularization in both the OIR and the laser-induced choroidal neovascularization (LCNV) models. nih.gov The LCNV model mimics aspects of wet age-related macular degeneration (AMD), where abnormal blood vessel growth from the choroid leads to vision loss. nih.govijpras.com

The anti-angiogenic activity of amfenac appears to be mediated through both COX-dependent and COX-independent mechanisms. nih.govnih.gov Its ability to inhibit both COX-1 and COX-2 may contribute to its superior efficacy in reducing retinal neovascularization compared to more selective inhibitors or other NSAIDs. nih.gov

Impact on VEGF Production and Endothelial Cell Behaviors

Instead, amfenac appears to directly target the response of endothelial cells to angiogenic stimuli like VEGF. nih.govnih.gov In vitro experiments have shown that amfenac significantly inhibits key endothelial cell behaviors that are essential for angiogenesis, including proliferation and tube formation (the ability of endothelial cells to organize into capillary-like structures). nih.govnih.gov This suggests that amfenac's anti-angiogenic effects are not primarily due to suppressing VEGF expression but rather from interfering with the downstream cellular processes that VEGF initiates. nih.gov

Table 2: Effects of Amfenac in Preclinical Angiogenesis Models This table summarizes key findings from in vitro and in vivo studies.

| Model/Assay | Parameter Measured | Observed Effect of Amfenac | Reference |

|---|---|---|---|

| Rat Oxygen-Induced Retinopathy (OIR) | Retinal Neovascularization (NV) | Significantly Reduced | nih.govnih.gov |

| Rat OIR & Müller Cells (in vitro) | VEGF Production | No Significant Inhibition | nih.gov |

| Endothelial Cells (in vitro) | VEGF-Induced Proliferation | Significantly Inhibited | nih.govnih.gov |

| Endothelial Cells (in vitro) | VEGF-Induced Tube Formation | Significantly Inhibited | nih.govnih.gov |

| Rat OIR | Retinal Prostanoid Production | Significantly Reduced | nih.govnih.gov |

Systemic Pharmacokinetics in Non-Human Species

The systemic pharmacokinetic profile of amfenac has been evaluated in several non-human species, primarily in the context of its prodrug, nepafenac. These studies, employing various administration routes, have provided insights into the absorption, distribution, metabolism, and excretion of amfenac.

Absorption and Distribution in Animal Models

Following systemic administration, amfenac and its prodrug are readily absorbed and distributed throughout the body. Studies in rats, in particular, have shed light on these processes.

Following a single oral dose of radiolabeled amfenac amide to male rats, the time to reach maximum concentration (Cmax) in most tissues was a mere 0.5 hours, indicating rapid absorption. europa.eu This quick uptake was observed under both single and multiple oral dosing regimens. europa.eu Investigations in rats have demonstrated that after oral administration of ¹⁴C-nepafenac, the radioactive drug-related materials are widely distributed in the body. centaurpharma.com

In pregnant rats administered ¹⁴C-amfenac amide orally, radioactivity was rapidly distributed to maternal tissues and also crossed the placental barrier to the developing fetus, with a time to maximum concentration (Tmax) of 0.5 hours. europa.eu Furthermore, radioactive drug equivalents were detected in the milk of lactating rats following oral administration. europa.eu

While systemic distribution is broad, specific tissue concentrations have been a key focus, especially in ocular models. In rabbits, after topical ocular administration of nepafenac, amfenac concentrations peaked in the anterior segment of the eye within one hour and in the posterior segment within one to four hours. arvojournals.org A concentration gradient was observed in the posterior segment, with the highest levels in the sclera, followed by the choroid and then the retina. arvojournals.org

Amfenac exhibits a high affinity for serum albumin proteins. In vitro studies have shown that it is 95.4% bound to human albumin and 99.1% bound to human serum. centaurpharma.com

Table 1: Peak Plasma/Tissue Concentrations of Amfenac Following Administration in Animal Models

| Animal Model | Administration Route | Tissue | Peak Concentration (Cmax) | Time to Peak (Tmax) |

| Male Rat | Oral (¹⁴C-amfenac amide) | Most Tissues | - | 0.5 hours europa.eu |

| Rabbit | Topical Ocular (0.1% nepafenac) | Anterior Eye Segment | - | Within 1 hour arvojournals.org |

| Rabbit | Topical Ocular (0.1% nepafenac) | Posterior Eye Segment | - | 1-4 hours arvojournals.org |

Metabolic Pathways in Animal Tissues

The metabolic transformation of amfenac has been investigated across different species, revealing both common and species-specific pathways. Amfenac is the active metabolite of the prodrug nepafenac, which is rapidly converted by intraocular hydrolases following topical administration. centaurpharma.com

Systemically, amfenac undergoes further metabolism. In all species tested through intravenous administration (rats, monkeys, and humans), amfenac amide is metabolized to amfenac and subsequently to more polar metabolites. europa.eu The primary metabolic pathways involve the hydroxylation of the aromatic ring and the formation of glucuronide conjugates. europa.eucentaurpharma.com

A notable species difference exists in the conjugation of metabolites. In rats, the majority of metabolites found in urine are not conjugated. europa.eu Conversely, in monkeys and humans, the circulating plasma metabolites and those observed in urine are primarily in the form of conjugates. europa.eu Despite these differences, amfenac and its parent compound, amfenac amide, are found in their non-conjugated forms in the plasma of all species studied. europa.eu

In vitro studies using human liver slices incubated with ¹⁴C-amfenac amide resulted in the formation of 12 metabolites, with amfenac being the major one. europa.eu Hydrolysis with glucuronidase confirmed that these metabolites were a mixture of both conjugated and non-conjugated forms. europa.eu One of the most abundant human plasma metabolites, apart from amfenac itself, has been identified as 5-hydroxy amfenac amide. europa.eu

Table 2: Primary Metabolic Pathways of Amfenac in Animal Tissues

| Metabolic Pathway | Description | Species Observed |

| Hydroxylation | Addition of hydroxyl groups to the aromatic ring. europa.eucentaurpharma.com | Rats, Monkeys europa.eu |

| Glucuronidation | Conjugation with glucuronic acid to form more polar metabolites. europa.eucentaurpharma.com | Monkeys (predominantly), Rats (minor) europa.eu |

Excretion Patterns in Animal Studies

The elimination of amfenac and its metabolites occurs through both renal and fecal routes, with the primary pathway varying based on the compound administered and the species.

Following oral administration of ¹⁴C-nepafenac to healthy human volunteers, urinary excretion was the predominant route of elimination for radioactivity, accounting for approximately 85% of the dose, while fecal excretion constituted about 6%. centaurpharma.com It is important to note that neither nepafenac nor amfenac were quantifiable in the urine, indicating that they are excreted as metabolites. centaurpharma.com

In rats, after the oral administration of nepafenac, elimination over a 7-day period was reported to be 57% in urine and 40% via the fecal route. nih.gov

Table 3: Excretion of Amfenac/Nepafenac and Metabolites in Animal and Human Studies

| Species | Compound Administered | Route of Excretion | Percentage of Dose |

| Human | ¹⁴C-Nepafenac (Oral) | Urine (radioactivity) | ~85% centaurpharma.com |

| Human | ¹⁴C-Nepafenac (Oral) | Feces (radioactivity) | ~6% centaurpharma.com |

| Rat | Nepafenac (Oral) | Urine | 57% nih.gov |

| Rat | Nepafenac (Oral) | Feces | 40% nih.gov |

Prodrug Bioactivation: Nepafenac to Amfenac Sodium

Enzymatic Hydrolysis by Intraocular Hydrolases

The bioactivation of nepafenac (B1678188) into amfenac (B1665970) occurs through enzymatic hydrolysis. taylorandfrancis.com Once topically administered, nepafenac's chemical structure allows it to effectively penetrate the cornea. patsnap.comtaylorandfrancis.comcentaurpharma.com Following its passage into the eye, it is rapidly metabolized by intraocular hydrolases, also known as amidases. europa.eudrugbank.comdaneshyari.comnih.gov These enzymes catalyze the deamination of the nepafenac molecule, converting the amide prodrug into its active free-acid form, amfenac (2-amino-3-benzoylbenzeneacetic acid). taylorandfrancis.comnih.govdaneshyari.com This swift conversion ensures that the active therapeutic agent is delivered to the internal ocular structures where it can exert its anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis. patsnap.comcentaurpharma.comeuropa.eu

Tissue-Specific Conversion Rates within Ocular Structures (e.g., Cornea, Iris/Ciliary Body, Retina/Choroid)

The conversion of nepafenac to amfenac does not occur uniformly throughout the eye. The intraocular hydrolases responsible for this bioactivation are present in varying concentrations across different ocular tissues, leading to tissue-specific conversion rates. nih.govcentaurpharma.com

In vitro studies using rabbit ocular tissues have demonstrated a distinct order of specific hydrolytic activity, which is highest in the retina/choroid, significantly lower in the iris/ciliary body, and minimal in the cornea. nih.gov A similar pattern was observed in human cadaver ocular tissues, where the hydrolytic activity of the iris/ciliary body was greater than that of the cornea. nih.gov The concentration of these hydrolases is highest in the posterior segment tissues, with the rate of hydrolysis in the retina/choroid being approximately 20 times greater than in the iris/ciliary body. juniperpublishers.com

This differential activity leads to targeted release of the active drug, amfenac. Following topical administration in animal models, both nepafenac and amfenac are detected throughout the anterior and posterior segments of the eye. arvojournals.orgnih.gov Pharmacokinetic studies in rabbits show that peak concentrations of amfenac are achieved within one hour in anterior segment tissues and between one to four hours in the posterior segment. arvojournals.org A distinct concentration gradient is observed in the posterior tissues, with the highest concentrations typically found in the sclera, followed by the choroid, and then the retina. arvojournals.orgnih.govresearchgate.net

Table 1: Peak Concentrations of Locally-Distributed Nepafenac and Amfenac in Rabbit Ocular Tissues After a Single Topical Dose of 0.1% Nepafenac Suspension

| Ocular Tissue | Compound | Peak Concentration (nM) | Time to Peak (hours) |

|---|---|---|---|

| Sclera (Posterior Pole) | Nepafenac | 55.1 | 0.25 - 0.50 |

| Amfenac | 41.9 | 1 - 4 | |

| Choroid (Posterior Pole) | Nepafenac | 4.03 | 0.25 - 0.50 |

| Amfenac | 3.10 | 1 - 4 | |

| Retina (Posterior Pole) | Nepafenac | 2.72 | 0.25 - 0.50 |

| Amfenac | 0.705 | 1 - 4 |

Data sourced from studies on New Zealand White rabbits. Concentrations represent locally-distributed levels in the posterior pole (E-PP) region. nih.govresearchgate.net

Table 2: Peak Concentrations of Locally-Distributed Nepafenac and Amfenac in Cynomolgus Monkey Ocular Tissues After Multiple Topical Doses of 0.3% Nepafenac Suspension

| Ocular Tissue | Compound | Peak Concentration (nM) | Time to Peak (hours) |

|---|---|---|---|

| Sclera (Posterior Pole) | Nepafenac | 1580 | 1 - 2 |

| Amfenac | 21.3 | 1 - 2 | |

| Choroid (Posterior Pole) | Nepafenac | 386 | 1 - 2 |

| Amfenac | 11.8 | 1 - 2 | |

| Retina (Posterior Pole) | Nepafenac | 292 | 1 - 2 |

| Amfenac | 2.58 | 1 - 2 |

Data sourced from studies on cynomolgus monkeys. Concentrations represent locally-distributed levels in the posterior pole (E-PP) region after multiple doses. nih.govresearchgate.net

Implications for Ocular Drug Delivery and Localized Therapeutic Action

The prodrug strategy of nepafenac has significant implications for ocular drug delivery and achieving localized therapeutic effects. As a less polar and uncharged amide molecule, nepafenac possesses enhanced lipophilicity compared to its acidic, active metabolite, amfenac. patsnap.comnih.govsemanticscholar.orgeuropa.eu This characteristic facilitates superior penetration through the lipid-rich corneal epithelium, a primary barrier to topical drug absorption. nih.govjuniperpublishers.comresearchgate.net This enhanced permeability allows for greater accumulation of the drug within the intraocular tissues. juniperpublishers.comresearchgate.net

Once inside the eye, the rapid and targeted bioactivation by hydrolases in the iris/ciliary body and retina/choroid ensures that the potent, active form of the drug is released predominantly at the sites of inflammation. nih.govdaneshyari.comjuniperpublishers.com This makes nepafenac a target-specific NSAID, capable of inhibiting prostaglandin formation directly in both the anterior and posterior segments of the eye. nih.govresearchgate.net

Furthermore, research suggests that certain ocular tissues, such as the conjunctiva, cornea, and sclera, can retain high and sustained concentrations of the nepafenac prodrug. arvojournals.orgnih.govresearchgate.net These tissues may function as a drug reservoir, providing a continuous source of nepafenac for subsequent hydrolysis into active amfenac over time. nih.govresearchgate.net This mechanism supports prolonged therapeutic action within the eye. The delivery of the drug to the posterior segment is believed to occur primarily via a trans-scleral or periocular pathway, bypassing the vitreous humor where drug concentrations remain very low. arvojournals.orgnih.govresearchgate.net This localized delivery system enhances the drug's efficacy at the target site while potentially minimizing surface-level side effects. researchgate.net

Advanced Research Methodologies and Computational Studies

Theoretical Chemistry and Molecular Modeling Approaches

Computational chemistry has emerged as a powerful tool in drug design and development, offering profound insights into the molecular properties and behaviors of pharmaceutical compounds. For amfenac (B1665970) sodium, theoretical and modeling studies have been instrumental in elucidating its electronic structure, reactivity, and interactions with biological targets, thereby guiding the design of more effective anti-inflammatory agents.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study the geometry of amfenac in both its neutral and anionic forms. These calculations, often initiated from crystallographic data, have been optimized using semi-empirical quantum-mechanical methods like AM1 and MNDO. Conformational analysis has revealed that while the acetic acid chain and the central carbonyl group have a rigid structure in relation to the phenylamine ring, the carboxyl group and the phenyl ring of the benzoyl group exhibit greater rotational freedom. nih.gov

Electrostatic potential maps generated through these computational methods have been crucial in understanding the binding of amfenac to its target, prostaglandin (B15479496) synthase. These maps indicate that the electrostatic orientation of the molecule is a significant factor in its binding affinity. nih.gov This suggests that the distribution of charge across the molecule plays a key role in its biological activity.

Analysis of Molecular Orbital Energies and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. aps.orgresearchgate.net

Theoretical studies on a series of NSAIDs, including amfenac, have calculated these molecular orbital energies. For amfenac, the HOMO and LUMO energies, as well as the HOMO-LUMO gap, have been determined, providing a quantitative measure of its electronic properties and reactivity. researchgate.net

| Parameter | Value (eV) |

|---|---|

| EHOMO | -8.735 |

| ELUMO | -4.898 |

| ΔE (HOMO-LUMO Gap) | 3.837 |

These values are instrumental in quantitative structure-activity relationship (QSAR) studies, where they can be correlated with biological activity. For instance, a correlation has been found between the HOMO energies of anti-inflammatory compounds and their inhibition of prostaglandin cyclooxygenase. chemisgroup.us

Computational Insights into Reactivity and Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. For amfenac and its derivatives, QSAR analyses have been performed using steric, electronic, and hydrophobic parameters. nih.gov A significant finding from these studies is that the π-electron density of the HOMO in the second aromatic ring is a key determinant of the anti-inflammatory activity. nih.gov This suggests a potential electronic charge transfer mechanism between the drug and its receptor.

The general approach in QSAR involves developing mathematical models to predict the biological activity of chemical compounds based on their structural and physicochemical features. scispace.com These models are crucial for identifying the key molecular features responsible for a drug's pharmacological activity and for designing new compounds with enhanced efficacy. walisongo.ac.id

Modeling of Molecular Interactions

Understanding the interactions between a drug and its biological target or delivery vehicle is fundamental to pharmacology and pharmaceutics. Molecular modeling techniques, such as molecular dynamics (MD) simulations, are employed to study these interactions at an atomic level. nih.govbiointerfaceresearch.com These simulations can provide detailed insights into the conformational changes and binding energetics of drug-receptor or drug-carrier complexes.

For amfenac, conformational analysis has shown that the molecule possesses both rigid and flexible regions, which influences how it can orient itself to bind with its target enzyme. nih.gov Electrostatic potential maps further reveal the charge distribution that guides these interactions. nih.gov

While specific MD simulations for amfenac are not widely published, studies on similar NSAIDs complexed with carriers like cyclodextrins have been performed using molecular mechanics. mdpi.comijpsr.com These studies help in understanding the driving forces for complex formation, such as van der Waals interactions and the relaxation of the host molecule's structure. Such computational approaches are invaluable for designing effective drug delivery systems.

Advanced Drug Delivery System Research

The effective delivery of amfenac sodium to its target site in the eye is a significant challenge due to the eye's natural protective barriers. Advanced drug delivery research focuses on developing novel carrier systems to overcome these barriers, enhance drug bioavailability, and provide sustained release.

Design and Evaluation of Ocular Nanocarriers for this compound

Given that amfenac is the active metabolite of the prodrug nepafenac (B1678188), much of the research into its ocular delivery has focused on nanocarriers for nepafenac. gsconlinepress.comresearchgate.net These nanocarriers are designed to improve the penetration of nepafenac through the cornea, after which it is converted to amfenac by intraocular hydrolases. gsconlinepress.com The design of these nanocarriers involves a variety of platforms, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.

Polymeric Nanoparticles: These are colloidal systems in which the drug is dissolved, entrapped, encapsulated, or attached to a nanoparticle matrix. core.ac.uk Biocompatible and biodegradable polymers such as chitosan (B1678972) and poly(lactic-co-glycolic acid) (PLGA) are commonly used. nih.gov For instance, polymeric micelles, which are core-shell nanostructures formed from amphiphilic block copolymers, have been investigated for delivering anti-inflammatory drugs to the eye. mdpi.comucla.edu

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids. chemisgroup.usjneonatalsurg.com They offer advantages such as high drug loading for lipophilic drugs and controlled release. nih.govnih.gov The solid matrix of the lipid can protect the encapsulated drug from degradation.

Nanoemulsions: These are dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range. mdpi.comnih.govnih.gov They are a promising system for the ocular delivery of poorly soluble drugs, as they can enhance drug solubility and corneal penetration. nih.gov

The evaluation of these nanocarriers involves a range of in vitro characterization techniques.

| Parameter | Description | Typical Methods |

|---|---|---|

| Particle Size and Polydispersity Index (PDI) | Determines the physical stability and potential for corneal penetration. | Dynamic Light Scattering (DLS) |

| Zeta Potential | Indicates the surface charge of the nanoparticles, affecting stability and mucoadhesion. | Electrophoretic Light Scattering |

| Entrapment Efficiency and Drug Loading | Quantifies the amount of drug successfully incorporated into the nanocarrier. | Spectrophotometry, High-Performance Liquid Chromatography (HPLC) after separation of free drug |

| In Vitro Drug Release | Measures the rate and extent of drug release from the nanocarrier over time. | Dialysis bag method, Franz diffusion cells rsc.orgduke.edunajah.edunih.gov |

| Morphology | Visualizes the shape and surface characteristics of the nanoparticles. | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |

In vitro release studies are particularly important for predicting the in vivo performance of the formulation. These studies are typically conducted using methods that simulate physiological conditions. rsc.orgduke.edunajah.edunih.gov The release profile of a drug from a nanocarrier can often be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to understand the mechanism of drug release. ijpsr.com For example, studies on nepafenac-loaded nanocarriers have demonstrated sustained release over several hours. researchgate.net

Strategies for Non-Invasive Sustained Ocular Release

The effective delivery of therapeutic agents to the eye is a significant challenge due to the organ's protective mechanisms, such as the blink reflex and lachrymal fluid turnover, which rapidly clear topically applied drugs. nih.govnih.govarvojournals.org Conventional eye drops suffer from low bioavailability, with only about 1-5% of the instilled drug penetrating the cornea. arvojournals.orgclspectrum.com To overcome these limitations and provide sustained therapeutic concentrations of this compound, primarily delivered via its prodrug Nepafenac, various non-invasive advanced drug delivery systems have been investigated. nih.govtaylorandfrancis.com Nepafenac is a prodrug that readily penetrates the cornea and is then converted by intraocular hydrolases into Amfenac, a potent inhibitor of cyclooxygenase (COX) enzymes. taylorandfrancis.comgsconlinepress.comresearchgate.netnih.gov Advanced research methodologies focus on strategies like hydrogels, nanoparticles, microemulsions, and therapeutic contact lenses to prolong drug residence time, improve corneal penetration, and offer controlled release.

Hydrogel-Based Systems

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. mdpi.com Their use in ophthalmology is advantageous for creating sustained-release drug depots on the ocular surface. nih.gov In-situ gelling systems are particularly noteworthy; they are administered as a liquid drop and undergo a phase transition to a gel upon contact with the eye's physiological conditions (e.g., temperature or pH), prolonging the drug's contact time. researchgate.netmdpi.com For instance, a fast-forming nano-composite hydrogel developed for diclofenac (B195802), another NSAID, demonstrated a sustained release profile and significantly increased drug bioavailability in the aqueous humor for over 24 hours compared to conventional eye drops. nih.gov These systems can resist the flushing action of tears, thereby enhancing therapeutic efficacy. nih.gov

Table 1: Research Findings on Hydrogel Systems for Ocular Drug Delivery

| Hydrogel Type | Polymer System | Key Research Findings | Reference(s) |

| In-Situ Gelling System | Poloxamers | Forms a gel at physiological eye temperature, increasing drug residence time. | gsconlinepress.com |

| Nano-composite Hydrogel | Not Specified | Administered as a solution, it quickly forms a gel on the eye, providing sustained release of diclofenac for over 6 hours and maintaining therapeutic concentrations for at least 24 hours. | nih.gov |

| Photocrosslinkable Adhesive Patch (GelPatch) | Gelatin Methacryloyl | Engineered as an adhesive matrix for sustained release of hydrophobic drugs on the ocular surface. | ucla.edu |

| Stimuli-Responsive Hydrogels | pH, temperature, or ion-sensitive polymers | Designed to extend contact duration with ocular tissues for precisely timed drug delivery. | mdpi.com |

Nanoparticle Formulations

Nanotechnology offers a powerful platform for ophthalmic drug delivery by encapsulating drugs within nanoparticles, which can overcome the eye's protective barriers. nih.gov These carriers, typically ranging from 10 to 1000 nm in size, can enhance the penetration of poorly water-soluble drugs, prolong residence time, and allow for controlled release. nih.gov

Nanomicelles: These are core-shell structures that can solubilize hydrophobic drugs like Nepafenac in their core, forming a clear aqueous formulation. gsconlinepress.com They offer enhanced permeation through tissues and higher bioavailability. gsconlinepress.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for ocular delivery due to their biocompatibility and mucoadhesive properties. nih.gov They can improve corneal permeation and provide a sustained release, reducing administration frequency. nih.gov Research on other NSAIDs like diclofenac has shown that polymeric nanoparticle suspensions can provide an extended-release profile without causing irritation. nih.gov

Table 2: Research Findings on Nanoparticle Systems for Ocular NSAID Delivery

| Nanoparticle Type | Key Features & Research Findings | Application for NSAIDs | Reference(s) |

| Nanomicelles | Solubilizes less water-soluble drugs; enhances permeation and bioavailability. | Suitable for hydrophobic drugs like Nepafenac to create clear aqueous formulations. | gsconlinepress.com |

| Polymeric Nanoparticles | Can be designed to improve topical passage of poorly water-soluble molecules and prolong drug levels. | Polymeric nanoparticle suspensions loaded with diclofenac sodium showed an extended-release profile and were non-irritant. | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Biocompatible and versatile; can improve corneal permeation and increase bioavailability. | Developed for delivering NSAIDs like diclofenac sodium. | nih.gov |

| Nanostructured Lipid Carriers (NLCs) | Similar to SLNs but with improved drug loading capacity and stability. | Used for encapsulating NSAIDs such as ibuprofen (B1674241) and flurbiprofen (B1673479) for ocular delivery. | nih.gov |

Microemulsion Systems

Microemulsions are clear, thermodynamically stable systems of water, oil, and surfactants. nih.gov With droplet sizes typically between 5 and 200 nm, they offer a promising vehicle for ocular drug delivery. nih.govgsconlinepress.com Their low surface tension and ability to incorporate both hydrophilic and lipophilic drug molecules can lead to improved drug retention, absorption, and permeation through the cornea. nih.gov Studies have shown that microemulsion formulations can deliver the same concentration of a drug to the aqueous humor as traditional suspensions but at a significantly lower concentration, suggesting a major enhancement in delivery efficiency. arvojournals.org

Table 3: Research Findings on Microemulsion Systems for Ocular Drug Delivery

| System Component | Purpose/Function | Example Finding | Reference(s) |

| Oil Phase | Solubilizes lipophilic drugs. | Commonly used oils in ophthalmic formulations are selected. | nih.govarvojournals.org |

| Surfactant/Co-surfactant | Reduces interfacial tension, forming stable micro-droplets. | Various nonionic surfactants and cosurfactants have been studied to ensure low ocular irritation potential. | nih.gov |

| Aqueous Phase | Forms the continuous or dispersed phase. | Forms an optically transparent and thermodynamically stable eye drop. | arvojournals.org |

| Overall Formulation | Enhances drug solubility and corneal permeation. | A 0.5% microemulsion delivered the same drug levels to the aqueous humor as a 10% micronized suspension, demonstrating significantly higher efficiency. | arvojournals.org |

Contact Lens-Based Delivery Systems

Therapeutic contact lenses represent another innovative strategy for non-invasive, sustained ocular drug delivery. clspectrum.comnih.gov By incorporating a drug into the lens matrix, they can act as a reservoir, releasing the therapeutic agent directly onto the cornea over an extended period, from a day to several days. clspectrum.com This approach can significantly increase drug bioavailability, provide more consistent drug levels in the target tissue compared to the peaks and troughs seen with eye drops, and improve patient compliance. clspectrum.comnih.gov One proposed method involves encapsulating drugs in nanoparticles and dispersing these within the hydrogel material of the contact lens. arvojournals.orgnih.gov This technique can slow the drug's diffusion out of the lens, achieving a prolonged release profile. nih.gov There is also a suggestion that water-based hydrolysis of Nepafenac could occur within the matrix of a hydrophilic soft contact lens, leading to its bioactivation and a steady release of Amfenac. nih.gov

Table 4: Research Findings on Contact Lens Delivery Systems

| Delivery Method | Mechanism | Potential Advantages | Reference(s) |

| Direct Drug Soaking | Simple absorption of drug into the lens matrix. | Ease of preparation. | nih.gov |

| Nanoparticle Encapsulation | Drug is encapsulated in nanoparticles, which are then dispersed in the lens material. | Provides extended, controlled release as the drug must diffuse out of the nanoparticles and the lens matrix. | arvojournals.orgnih.gov |

| Molecular Imprinting | Creates specific binding sites for the drug within the lens polymer. | High drug loading and sustained release. | nih.gov |

| In-situ Hydrolysis | Prodrug (e.g., Nepafenac) is adsorbed and then converted to the active form (Amfenac) within the lens. | Provides a steady source of the active drug leaching from the lens. | nih.gov |

Table of Mentioned Compounds

Future Directions in Amfenac Sodium Research

Exploration of COX-Independent Mechanisms of Action

Future research on amfenac (B1665970) sodium will likely focus on identifying and characterizing these potential COX-independent pathways. This could involve investigating interactions with other cellular targets that influence inflammation and pain. For other NSAIDs, identified COX-independent targets include transcription factors, signaling kinases, and enzymes involved in cell cycle regulation. nih.gov Studies have shown that certain NSAID derivatives that lack COX-inhibitory activity can still retain or even have improved antitumor properties, providing strong evidence for the existence of these alternative mechanisms. nih.gov A deeper understanding of these pathways could open new therapeutic avenues for amfenac beyond its current applications and potentially lead to the design of new drugs with improved efficacy and safety profiles.

Development of Novel Analogs and Deuterated Derivatives

The development of new chemical entities based on the amfenac structure is a promising area of research. This involves creating novel analogs and deuterated derivatives to enhance the drug's pharmacokinetic and pharmacodynamic properties.

Novel Analogs: The strategy of modifying a parent compound to improve its characteristics is common in drug development. For instance, the development of various formulations and salts of diclofenac (B195802), a related phenylacetic acid derivative, was aimed at improving its safety, providing faster onset of action, or enabling convenient once-daily dosing. nih.govmdpi.com Similar approaches could be applied to amfenac. Researchers may synthesize analogs with altered substituents on the phenyl rings to improve potency, selectivity, or reduce toxicity. mdpi.comresearchgate.net The goal is to create molecules that retain the therapeutic benefits while minimizing undesirable effects. nih.gov A study focused on diclofenac analogs, for example, aimed to reduce hepatotoxicity. mdpi.com

Deuterated Derivatives: Deuteration, the process of selectively replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), is a modern strategy to improve a drug's metabolic profile. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes. researchgate.net This "kinetic isotope effect" can lead to several advantages:

Enhanced Metabolic Stability: Slower metabolism can increase the drug's half-life. researchgate.net

Reduced Metabolite-Associated Toxicity: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that specific site can reduce its formation.

This strategy has been successfully applied to other drugs and is an active area of pharmaceutical research. nih.govnih.gov Applying this technique to amfenac could result in a derivative with a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. nih.gov

| Development Strategy | Rationale | Potential Outcome for Amfenac |

| Novel Analogs | Modify the chemical structure to improve efficacy, selectivity, or safety. mdpi.comresearchgate.net | Analogs with higher potency, greater COX-2 selectivity, or reduced off-target effects. |

| Deuterated Derivatives | Replace specific hydrogen atoms with deuterium to slow metabolic breakdown. nih.govresearchgate.net | Improved pharmacokinetic profile, longer half-life, and increased systemic exposure. researchgate.net |

Advanced Pharmacological Profiling in Disease Models

While amfenac is known for its potent anti-inflammatory and analgesic properties, its full therapeutic potential may not yet be realized. selleckchem.com Future research should involve advanced pharmacological profiling in a wider range of disease models beyond simple inflammation and pain. This could uncover novel applications for the drug.

For example, research into related NSAIDs like diclofenac has explored their potential in complex conditions such as neurodegenerative diseases and cancer. mdpi.comnih.gov Some NSAIDs have demonstrated off-target effects, such as modulating ion channels, which could be therapeutically relevant for diseases associated with neuronal hyperexcitability, like epilepsy. mdpi.com

Advanced profiling for amfenac could include:

Oncology Models: Investigating its effects on tumor growth, angiogenesis, and apoptosis in various cancer models, building on the evidence that some NSAIDs have chemopreventive properties. nih.gov

Neuroinflammation Models: Assessing its efficacy in models of Alzheimer's disease, Parkinson's disease, or multiple sclerosis, where inflammation is a key pathological component.

Ocular Disease Models: Nepafenac (B1678188), the prodrug of amfenac, is used in ophthalmology. Further studies in models of uveitis, diabetic retinopathy, and age-related macular degeneration could expand its utility in treating eye diseases. researchgate.net

These studies would provide a more comprehensive understanding of amfenac's pharmacological effects and could identify new indications for its use.

Targeted Delivery Enhancement

A significant challenge with many systemic drugs is delivering them effectively to the target site while minimizing exposure to the rest of the body. nih.gov Enhancing the targeted delivery of amfenac is a key area for future research, aiming to increase local concentrations at the site of inflammation or disease, thereby improving efficacy and reducing potential systemic side effects. nih.gov

Nanotechnology offers promising solutions for targeted drug delivery. nih.gov Various nanocarriers are being explored to improve the delivery of anti-inflammatory drugs:

Nanosuspensions: Polymeric nanosuspensions have been used to improve the ocular availability of diclofenac. mdpi.com A similar approach for amfenac could enhance its penetration into ocular tissues.

Liposomes and Micelles: These lipid-based nanoparticles can encapsulate drugs, improving their solubility and stability. They can be engineered to release the drug in response to specific physiological triggers at the disease site. gsconlinepress.com

Layered Double Hydroxides (LDHs): These inorganic nanoparticles can carry anionic drugs like NSAIDs and have been shown to provide sustained release, which could be beneficial for managing chronic inflammation.

These advanced delivery systems can be designed to target specific tissues, such as inflamed joints in arthritis or tumors. nih.gov For ocular applications, nanocarriers can overcome the eye's natural barriers, allowing for better drug penetration to the retina and choroid where amfenac is most active. researchgate.netgsconlinepress.com

| Delivery System | Description | Potential Application for Amfenac |

| Nanosuspensions | Sub-micron colloidal dispersions of drug particles, often stabilized by polymers. mdpi.com | Enhanced penetration for topical or ophthalmic delivery. |

| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate drugs. gsconlinepress.com | Improved solubility and targeted delivery to inflamed tissues. |

| Layered Double Hydroxides (LDHs) | Inorganic nanoparticles capable of intercalating anionic drugs for sustained release. | Controlled, prolonged release for chronic inflammatory conditions. |

Integration of Omics Data in Mechanistic Studies

To fully understand the biological effects of amfenac, future research must move beyond single-target analysis and embrace a systems-level approach. The integration of "omics" data—such as genomics, proteomics, and metabolomics—offers a powerful way to achieve this. nih.gov This approach allows for a global analysis of how a drug affects genes, proteins, and metabolic pathways within a biological system. nih.gov

By comparing omics data from healthy and diseased tissues, both with and without amfenac treatment, researchers can:

Identify Novel Targets: Proteomics can reveal previously unknown proteins that bind to amfenac or whose expression levels are altered by the drug.

Elucidate Mechanistic Pathways: Metabolomics can show how amfenac affects cellular metabolic pathways beyond prostaglandin (B15479496) synthesis. nih.gov This could provide direct evidence for COX-independent mechanisms.

Discover Biomarkers: Omics studies can identify biomarkers that predict a patient's response to amfenac, paving the way for personalized medicine.

Build Predictive Models: Integrating different omics datasets can help create computational models to predict the drug's effects and potential toxicities before extensive clinical testing. nih.gov

A single omics dataset is often insufficient to understand a complex disease or drug mechanism. nih.gov Therefore, an integrative approach that combines genomics, proteomics, and metabolomics will be crucial for uncovering the full spectrum of amfenac's biological activity and for guiding the development of next-generation anti-inflammatory therapies. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying Amfenac sodium in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. These methods require validation for specificity, sensitivity (e.g., limit of detection ≤5 ng/mL), and linearity (R² ≥0.99) in matrices like plasma or aqueous humor . For stability studies, ensure storage at -20°C in amber vials to prevent photodegradation .

Q. How should researchers handle discrepancies in reported physicochemical properties of this compound?

Cross-validate data using primary sources such as pharmacopeial standards (e.g., USP-NF) and peer-reviewed studies. For example, conflicting solubility data can be resolved via controlled experiments in buffered solutions (pH 6.8–7.4) under standardized temperature conditions (25°C ± 2°C) .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

Follow detailed synthetic pathways from peer-reviewed literature, documenting reaction conditions (e.g., temperature, solvent ratios) and purification steps (e.g., recrystallization in ethanol/water). Purity should be confirmed via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .

Advanced Research Questions

Q. How can researchers optimize in vitro-to-in vivo extrapolation (IVIVE) for this compound’s corneal permeability?

Use ex vivo corneal models (e.g., bovine or porcine corneas) to measure permeability coefficients. Compare results with human aqueous humor concentration data (e.g., 44.8 ng/mL of Amfenac at 1 hour post-dose in cataract patients) . Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences .

Q. What strategies address contradictions in reported metabolic pathways of this compound?

Conduct comparative studies using hepatic microsomes from multiple species (human, rat, rabbit) to identify species-specific metabolism. For instance, urinary excretion data (85% of dose) suggest renal clearance predominates, but non-quantifiable metabolites in urine require advanced techniques like high-resolution MS for structural elucidation .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in diabetic macular edema (DME)?

Use randomized controlled trials (RCTs) with strict inclusion criteria (e.g., HbA1c ≤8%). Measure outcomes like central retinal thickness (OCT imaging) and best-corrected visual acuity (BCVA). Include a placebo arm and adjust for confounding variables (e.g., concurrent anti-VEGF therapy) .

Q. What methodologies validate this compound’s stability under varying storage conditions?

Perform accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation products using forced degradation studies (e.g., exposure to UV light, acidic/alkaline hydrolysis). Report results as % impurity against reference standards .

Methodological Guidance

How to formulate a hypothesis-driven research question for this compound’s anti-inflammatory mechanisms?

Use frameworks like PICO (Population: in vitro macrophages; Intervention: this compound; Comparison: Diclofenac; Outcome: COX-2 inhibition). Ensure novelty by reviewing recent literature (e.g., PubMed entries from 2020–2025) .

Q. What statistical approaches resolve contradictions in preclinical vs. clinical efficacy data?

Apply meta-analysis to aggregate data from multiple studies. Use random-effects models to account for heterogeneity. For example, reconcile differences in IC₅₀ values (in vitro) vs. clinical dose-response curves .

Q. How to integrate this compound’s pharmacokinetic data into regulatory submissions?

Compile aqueous humor concentration-time profiles (e.g., Tₘₐₓ = 1 hour) and systemic exposure data. Use compartmental modeling to justify dosing regimens (e.g., QID vs. TID). Adhere to FDA/EMA guidelines for ophthalmic drug development .

Data Presentation and Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.